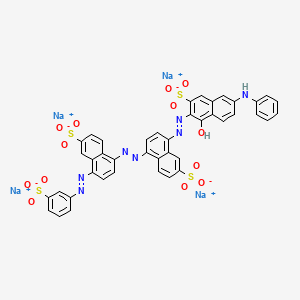
8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthylamine under acidic conditions to form the diazonium salt. This intermediate is then coupled with 6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthylamine to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized azo compounds with different substituents.
Aplicaciones Científicas De Investigación
8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant coloration. The molecular targets include various substrates that can undergo azo coupling reactions. The pathways involved in its mechanism of action include electron transfer processes that stabilize the azo bonds and enhance the compound’s color properties.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,4’-Dihydroxy-α,β-diethylstilbene: A synthetic compound with biological activity similar to that of deoxycorticosterone.
Uniqueness
8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is unique due to its multiple azo bonds and sulpho groups, which contribute to its high stability and intense coloration. Unlike simpler azo compounds, its complex structure allows for a broader range of applications in various fields.
Propiedades
Número CAS |
72245-52-4 |
|---|---|
Fórmula molecular |
C42H25N7Na4O13S4 |
Peso molecular |
1055.9 g/mol |
Nombre IUPAC |
tetrasodium;7-anilino-4-hydroxy-3-[[7-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-39-18-16-37(33-14-11-30(23-35(33)39)65(57,58)59)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
Clave InChI |
ODVJQFROSCGYJJ-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)



![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
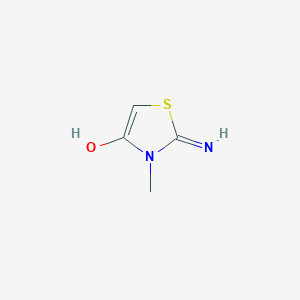
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
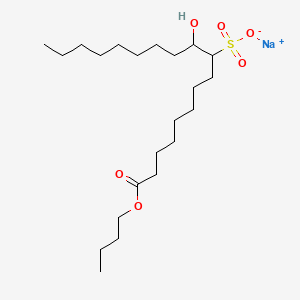
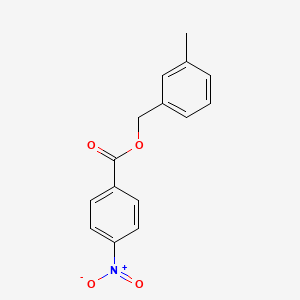
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)

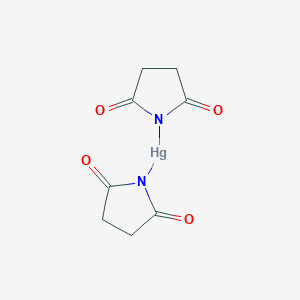

![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
